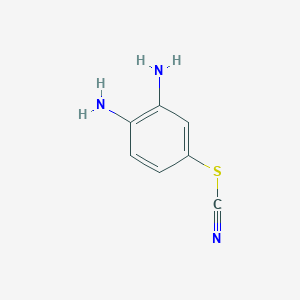

3,4-Diaminophenyl thiocyanate

Cat. No. B8573104

Key on ui cas rn:

54029-68-4

M. Wt: 165.22 g/mol

InChI Key: JVSORZTZKODIJB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04599428

Procedure details

63 g. of iron powder are activated by heating with a mixture of 12 ml of 5N hydrochloric acid and 30 ml. of water on a water bath for half an hour, addition of 270 ml. of water and cooling the suspension to 45° C. follows. A hot solution of 58.5 g. of 4-thiocyanato-2-nitro-aniline and 180 ml. of 96% ethanol is added under stirring to the suspension formed. The temperature of the reaction mixture rises slowly. When the temperature reaches 75° C. the reaction mixture is cooled with ice in order to maintain the internal temperature below 85° C. The exothermic stage of the reaction lasts for 3-4 minutes. The reaction mixture is then heated to boiling until no more starting material can be detected by means of thin layer chromatography (about 15 minutes). The warm reaction mixture is filtered, 225 ml. of hot water are added to the filtrate, the solution is clarified with activated charcoal, filtered until warm and the filtrate is allowed to crystallize slowly under stirring. The mixture containing crystals is stirred at 0° C. for 5-6 hours, the crystals are filtered off, washed with cold 25% ethanol and dried in vacuo. Thus 41.6 g. of 4-thiocyanato-1,2-diamino-benzene are obtained, yield: 79%, M.p.: 108°-110° C.

Yield

79%

Identifiers

|

REACTION_CXSMILES

|

Cl.O.[S:3]([C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[C:8]([N+:13]([O-])=O)[CH:7]=1)[C:4]#[N:5]>[Fe].C(O)C>[S:3]([C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[C:8]([NH2:13])[CH:7]=1)[C:4]#[N:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

12 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(C#N)C1=CC(=C(N)C=C1)[N+](=O)[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring to the suspension

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

addition of 270 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaches 75° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is cooled with ice in order

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the internal temperature below 85° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is then heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can be detected by means of thin layer chromatography (about 15 minutes)

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The warm reaction mixture

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is filtered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

of hot water are added to the filtrate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

until warm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize slowly

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

under stirring

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The mixture containing crystals

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

is stirred at 0° C. for 5-6 hours

|

|

Duration

|

5.5 (± 0.5) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the crystals are filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold 25% ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo

|

Outcomes

Product

Details

Reaction Time |

3.5 (± 0.5) min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(C#N)C1=CC(=C(C=C1)N)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 79% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |